Lipophilicity Tuning: Reduced LogP Compared to Para-Methoxy and Unsubstituted D-Phenylalanine Analogs
Fmoc-2-Methoxy-D-Phenylalanine exhibits a calculated LogP of 4.43 , which is lower than that of the unsubstituted Fmoc-D-Phenylalanine (XLogP 4.6-5.41) [1] and significantly lower than the para-methoxy derivative Fmoc-4-Methoxy-D-Phenylalanine (ACD/LogP 5.32) . This quantifiable difference in lipophilicity, driven by the ortho-methoxy group's electronic and steric effects, provides a distinct option for modulating peptide hydrophobicity without resorting to more polar or charged residues.
| Evidence Dimension | Partition Coefficient (LogP/XLogP) |
|---|---|
| Target Compound Data | LogP: 4.43 |
| Comparator Or Baseline | Fmoc-D-Phenylalanine (XLogP: 4.6-5.41); Fmoc-4-Methoxy-D-Phenylalanine (ACD/LogP: 5.32) |
| Quantified Difference | -0.17 to -0.98 Log units vs. Fmoc-D-Phe; -0.89 Log units vs. Fmoc-4-Methoxy-D-Phe |
| Conditions | In silico prediction (ACD/Labs or XLogP3) |
Why This Matters
Selection of a less lipophilic D-amino acid building block can improve aqueous solubility and reduce non-specific binding of the final peptide therapeutic.
- [1] BaseChem. (n.d.). FMOC-D-苯丙氨酸: XlogP 4.6. View Source
